molecular formula C43H51N3O11 B1679331 Rifaximin CAS No. 80621-81-4

Rifaximin

Katalognummer: B1679331
CAS-Nummer: 80621-81-4
Molekulargewicht: 785.9 g/mol
InChI-Schlüssel: NZCRJKRKKOLAOJ-LXVXMSHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rifaximin ist ein nicht resorbierbares, breitbandantibiotisches Mittel, das hauptsächlich zur Behandlung von Magen-Darm-Erkrankungen eingesetzt wird. Es gehört zur Rifamycin-Familie von Antibiotika und wurde erstmals 1987 in Italien zugelassen. Seitdem wurde es in über 30 Ländern für die Behandlung von Erkrankungen wie Reisediarrhö, Reizdarmsyndrom und hepatischer Enzephalopathie zugelassen .

Herstellungsmethoden

This compound wird aus Rifamycin O und 2-Amino-4-Methylpyridin synthetisiert. Rifamycin O ist die oxidierte Form von Rifamycin B, einem Fermentationsprodukt des Mikroorganismus Amycolatopsis mediterranei . Die industrielle Herstellung von this compound beinhaltet das Auflösen von rohem this compound in einem wasserlöslichen organischen Lösungsmittel wie Ethanol unter Rückfluss, gefolgt von der Zugabe von Wasser, um ein finales Mischungsverhältnis von etwa 7:3 (v/v) zu erreichen. Die Lösung wird dann auf 35-40°C abgekühlt, bis die Kristallisation beginnt, gefolgt von einer weiteren Abkühlung unter Rühren auf 0°C. Das kristallisierte Material wird dann gewonnen und auf einen Wassergehalt zwischen 2,5 % und 5,0 % getrocknet .

Vorbereitungsmethoden

Rifaximin is synthesized from rifamycin O and 2-amino-4-methylpyridine. Rifamycin O is the oxidized form of rifamycin B, which is a fermentation product from the microorganism Amycolatopsis mediterranei . The industrial production of this compound involves dissolving raw this compound in a water-soluble organic solvent like ethanol at reflux, then adding water to achieve a final mixed solvent ratio of about 7:3 (v/v). The solution is then cooled to 35-40°C until crystallization commences, followed by further cooling with stirring to 0°C. The crystallized material is then recovered and dried to a water content of between 2.5% and 5.0% .

Wissenschaftliche Forschungsanwendungen

Hepatic Encephalopathy

Overview
Rifaximin is widely prescribed to prevent the recurrence of hepatic encephalopathy in patients with liver cirrhosis. It acts by reducing the levels of ammonia-producing bacteria in the gut, thereby decreasing the risk of neurotoxic metabolite accumulation.

Case Studies

  • A recent study highlighted that this compound prophylaxis correlates with increased resistance to daptomycin in vancomycin-resistant Enterococcus faecium (VREfm) among patients with liver disease. The study suggested that this compound exposure could lead to mutations that confer antibiotic resistance, raising concerns about its long-term use in this population .
  • Another analysis indicated that patients receiving this compound had a significantly lower risk of overt hepatic encephalopathy recurrence compared to those not treated with the antibiotic .

Irritable Bowel Syndrome (IBS)

Efficacy in IBS
this compound has been shown to be effective in treating IBS, particularly in patients with diarrhea-predominant symptoms. Clinical trials have demonstrated its ability to alleviate symptoms such as bloating and abdominal pain.

Data Table: Efficacy of this compound in IBS Treatment

StudySample SizeOutcomeResults
Randomized Controlled Trial 1200Overall symptom reliefRR = 1.30; P < 0.00001
Randomized Controlled Trial 2150Abdominal pain reductionNo significant difference (RR = 1.14; P = 0.08)
Meta-analysis6 studiesImprovement in bloatingSignificant improvement noted

Case Studies

  • A meta-analysis involving six randomized controlled trials concluded that this compound significantly improved overall symptom relief in IBS patients compared to placebo .
  • However, it was noted that while abdominal distension improved, other symptoms such as abdominal pain and nausea did not show significant differences between this compound and control groups .

Inflammatory Bowel Disease (IBD)

Potential Role in IBD Management
Emerging research suggests that this compound may have beneficial effects in managing inflammatory bowel diseases like Crohn's disease and ulcerative colitis. Its immunomodulatory properties could help reduce intestinal inflammation.

Research Findings

  • In animal models, this compound administration led to reduced inflammation and fibrosis associated with liver damage .
  • Studies indicated that this compound modulates gut microbiota composition and reduces inflammatory markers such as IL-6 and TNF-α, which are crucial in IBD pathogenesis .

Other Applications

Traveler's Diarrhea
this compound is also effective for treating traveler's diarrhea caused by non-invasive strains of Escherichia coli. Its non-absorbable nature minimizes systemic side effects while effectively targeting gastrointestinal pathogens.

Case Studies

  • Clinical trials have shown that this compound reduced the duration of diarrhea episodes significantly compared to placebo, making it a preferred choice for prophylaxis during travel .

Biologische Aktivität

Rifaximin is a non-systemic antibiotic derived from rifamycin, primarily used to treat gastrointestinal disorders, including irritable bowel syndrome (IBS) and small intestinal bacterial overgrowth (SIBO). Its unique mechanism of action and broad-spectrum activity against various pathogens make it a valuable therapeutic agent. This article explores the biological activity of this compound, highlighting its mechanisms, clinical efficacy, and relevant case studies.

This compound exerts its effects primarily by inhibiting bacterial RNA synthesis. It binds to the β subunit of bacterial DNA-dependent RNA polymerase, effectively blocking transcription in susceptible bacteria. The following key points summarize its biological activity:

  • Antimicrobial Activity : this compound demonstrates a broad spectrum of action against both gram-positive and gram-negative bacteria, as well as some protozoa. Its effectiveness is particularly noted against enteric pathogens due to its high concentration in the gastrointestinal lumen while remaining poorly absorbed systemically .
  • Gut Microenvironment Modulation : this compound modulates gut-immune signaling and reduces bacterial virulence by inhibiting translocation across the gastrointestinal epithelium. This results in decreased adherence of bacteria to epithelial cells and reduced pro-inflammatory cytokine expression .
  • Anti-inflammatory Effects : As a human Pregnane X Receptor (PXR) agonist, this compound activates pathways that attenuate nuclear factor (NF)-κB signaling, leading to lower expression of pro-inflammatory cytokines such as IL-10 and TNF-α .

Clinical Efficacy

This compound has been extensively studied for its efficacy in various gastrointestinal conditions. Below is a summary of findings from notable clinical trials and studies:

Irritable Bowel Syndrome with Diarrhea (IBS-D)

A comprehensive analysis of phase III trials showed that this compound significantly improved symptoms of IBS-D. Patients receiving this compound reported higher rates of symptom relief compared to placebo:

  • Symptom Improvement : 76.6% of patients on this compound reported improvement in clinical wellness compared to 61.4% on placebo (P=0.004) .
  • Durability of Response : Patients maintained symptom relief for up to 12 weeks post-treatment, with significant improvements in abdominal pain, bloating, and fecal urgency noted .

Small Intestinal Bacterial Overgrowth (SIBO)

In a randomized controlled trial comparing berberine and this compound for SIBO treatment, this compound was administered at a dosage of 800 mg daily for two weeks. The primary outcome was a negative breath test for SIBO, alongside secondary outcomes measuring abdominal symptom relief .

Traveler's Diarrhea

This compound has also been shown to be effective in treating traveler's diarrhea:

  • Clinical Cure Rates : In a trial involving travelers to endemic regions, 77% of patients treated with this compound achieved clinical cure compared to 61% on placebo (P=0.004) .

Case Studies

Several case studies have highlighted the efficacy of this compound in specific patient populations:

  • Recurrent Clostridium difficile Infection (CDI) : this compound has shown promise in treating recurrent CDI with response rates reported at 88% when used as part of combination therapy with vancomycin and probiotics .
  • Chronic Diarrhea in Inflammatory Bowel Disease (IBD) : Studies have indicated that this compound may provide symptomatic relief in patients with IBD by reducing inflammation and altering gut microbiota .

Summary Table of Clinical Findings

ConditionTreatment RegimenClinical OutcomesReference
IBS-DThis compound 550 mg TID for 2 weeks76.6% improvement vs 61.4% placebo
SIBOThis compound 800 mg daily for 2 weeksPrimary outcome: negative breath test
Traveler's DiarrheaThis compound 200 mg TID for 3 days77% clinical cure vs 61% placebo
Recurrent CDIThis compound + Vancomycin + Probiotics88% response rate

Eigenschaften

Key on ui mechanism of action

Rifaximin acts by inhibiting RNA synthesis in susceptible bacteria by binding to the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme. This binding blocks translocation, which stops transcription.

CAS-Nummer

80621-81-4

Molekularformel

C43H51N3O11

Molekulargewicht

785.9 g/mol

IUPAC-Name

[(7S)-2,15,17,36-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23-dioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,25(36),26(34),28,30,32-undecaen-13-yl] acetate

InChI

InChI=1S/C43H51N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-51H,1-10H3,(H,45,53)/t20?,22?,23?,24?,27?,35?,36?,39?,43-/m0/s1

InChI-Schlüssel

NZCRJKRKKOLAOJ-LXVXMSHWSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Isomerische SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Kanonische SMILES

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=C2N6C=CC(=CC6=N5)C)O)C

Aussehen

Solid powder

Key on ui other cas no.

80621-81-4

Physikalische Beschreibung

Solid

Piktogramme

Irritant; Health Hazard

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

7.38e-03 g/L

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BRN 3584528;  L105;  L-105;  Fatroximin;  L 105SV;  Normix;  Rifacol;  Rifamycin L 105;  Rifaxidin;  Rifaximin;  Rifaxin;  Ritacol;  Rifaximin;  trade names: RCIFAX, Rifagut, Xifaxan, Zaxine

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rifaximin
Reactant of Route 2
Rifaximin
Reactant of Route 3
Rifaximin
Reactant of Route 4
Rifaximin
Reactant of Route 5
Rifaximin
Reactant of Route 6
Reactant of Route 6
Rifaximin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.